2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Synthesis Analysis
- Synthesis of Tetrahydroisoquinoline Derivatives : Various methods have been reported for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives. For instance, the synthesis of nitro-1,2,3,4-tetrahydroisoquinolines involved the reaction of nitro-1,2,3,4-tetrahydroisoquinoline with 6-chloropurine riboside (Zhengxiang Zhu et al., 2003). Other synthesis methods involve Pschorr reactions and treatment with sulfonyl chloride (T. Kametani et al., 1971), (Klaus Weber et al., 2000).
Molecular Structure Analysis
- Crystal Structure : The crystal structures of isoquinoline derivatives, including those with nitrobenzoic acids, have been studied, revealing details about hydrogen bonding and molecular interactions (Kazuma Gotoh et al., 2015).
Chemical Reactions and Properties
- Reactivity and Formation of Other Compounds : 1,2,3,4-tetrahydroisoquinolines can undergo various chemical reactions, forming different compounds like quinazolinones, benzimidazoles, and dihydroisoquinolines. These transformations involve processes like annulation, redox condensation, and rearrangement reactions (D. Ly et al., 2021), (T. Nguyen et al., 2016), (K. Sakane et al., 1974).
Physical Properties Analysis
- Spectroscopic and Thermal Properties : Studies have analyzed the spectroscopic, electrochemical, and thermal properties of isoquinoline derivatives. These studies provide insights into the molecular characteristics and stability of these compounds (Lan‐Qin Chai et al., 2017).
Chemical Properties Analysis
- Bioreducible Substrates : Some tetrahydroisoquinolines, including nitro-substituted derivatives, have been evaluated as bioreducible substrates for certain enzymes. This sheds light on their potential biochemical interactions and applications (P. Burke et al., 2011).
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
- 2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives play a significant role in the synthesis of various medicinal compounds. For instance, novel regioisomers of conformationally constrained analogues of nitrobenzylmercaptopurine riboside, designed for probing its bound conformation, have been synthesized. These compounds were evaluated as es transporter ligands using flow cytometry, revealing a high degree of variation in their binding capacity to the es transporter (Zhu, Furr, & Buolamwini, 2003).
Catalysis and Reductive Cyclization
- Research has explored the application of 2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline in catalytic processes, specifically in the reduction and reductive amination reactions of certain β-keto ester derivatives. This has resulted in the formation of various tetrahydroquinoline and quinoline products, demonstrating the compound's utility in complex chemical transformations (Bunce, Nago, & Sonobe, 2007).
Exploration in Organic Synthesis
- The compound has been utilized in organic synthesis, particularly in the formation of different heterocyclic compounds. Studies have shown its effectiveness in producing various derivatives, which further demonstrates its versatility and importance in synthetic organic chemistry (Weber, Kuklinski, & Gmeiner, 2000).
Development of Pharmaceuticals
- The synthesis of 2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives has contributed to the development of pharmaceuticals. Research in this area has led to the creation of new compounds with potential therapeutic applications, further showcasing the compound's relevance in medicinal chemistry (Abramovitch, Chinnasamy, Evertz, & Huttner, 1989).
properties
IUPAC Name |
2-[(3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-3-4-13(10-16)11-17-9-8-14-5-1-2-6-15(14)12-17/h1-7,10H,8-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJNCUIXIUYYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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